molecular formula C12H15N B13537136 (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine

(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine

Cat. No.: B13537136
M. Wt: 173.25 g/mol
InChI Key: QWLTZJNGTXAJMQ-UHFFFAOYSA-N
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Description

{3-phenylbicyclo[111]pentan-1-yl}methanamine is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties The presence of a phenyl group attached to the bicyclo[11

Preparation Methods

The synthesis of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of benzene. This metal-free process allows for the efficient formation of the desired product . Another approach involves the annulation of cyclopropenes with aminocyclopropanes, using either an organic or an iridium photoredox catalyst under blue LED irradiation . These methods provide good yields and are highly diastereoselective, making them suitable for industrial production.

Chemical Reactions Analysis

{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds, such as:

The uniqueness of {3-phenylbicyclo[11

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine

InChI

InChI=1S/C12H15N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9,13H2

InChI Key

QWLTZJNGTXAJMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)CN

Origin of Product

United States

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